Cas no 2034226-51-0 (3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea)
![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea structure](https://www.kuujia.com/scimg/cas/2034226-51-0x500.png)
3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea Chemical and Physical Properties
Names and Identifiers
-
- 3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
- 1-[2-(4-methoxyphenyl)ethyl]-3-(6-pyridin-4-ylpyridin-3-yl)urea
- 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
-
- Inchi: 1S/C20H20N4O2/c1-26-18-5-2-15(3-6-18)8-13-22-20(25)24-17-4-7-19(23-14-17)16-9-11-21-12-10-16/h2-7,9-12,14H,8,13H2,1H3,(H2,22,24,25)
- InChI Key: OFVDORKBXAEKTP-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)CCNC(NC1=CN=C(C=C1)C1C=CN=CC=1)=O
Computed Properties
- Exact Mass: 348.15862589 g/mol
- Monoisotopic Mass: 348.15862589 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Molecular Weight: 348.4
- Topological Polar Surface Area: 76.1
3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-6765-5mg |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-6765-100mg |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6560-6765-15mg |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6560-6765-20mg |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6560-6765-10μmol |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-6765-40mg |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6560-6765-5μmol |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-6765-20μmol |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-6765-75mg |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6560-6765-3mg |
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea |
2034226-51-0 | 3mg |
$63.0 | 2023-09-08 |
3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea Related Literature
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
Additional information on 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
Research Brief on 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea (CAS: 2034226-51-0)
In recent years, the compound 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea (CAS: 2034226-51-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bipyridine and urea moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.
The structural complexity of 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea lends itself to diverse interactions with biological targets. Recent studies have focused on its role as a selective inhibitor of kinases and other signaling proteins, which are often implicated in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the aberrant activity of fibroblast growth factor receptors (FGFRs), a family of kinases frequently overexpressed in various malignancies. The compound's ability to bind to the ATP-binding pocket of FGFRs with high affinity was confirmed through X-ray crystallography and molecular docking simulations.
Beyond its kinase inhibitory properties, 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea has also been investigated for its potential in neurodegenerative diseases. A preclinical study conducted by researchers at the University of Cambridge revealed its neuroprotective effects in models of Parkinson's disease. The compound was found to attenuate oxidative stress and mitochondrial dysfunction, likely through its interaction with the Nrf2-ARE pathway. These findings suggest a broader therapeutic scope for this molecule, warranting further investigation in both in vitro and in vivo settings.
From a synthetic chemistry perspective, the production and optimization of 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea have been the subject of several recent patents. Innovations in its synthetic routes, such as the use of microwave-assisted organic synthesis (MAOS), have improved yields and reduced reaction times. Additionally, modifications to its core structure have been explored to enhance its pharmacokinetic properties, including solubility and metabolic stability. These advancements are critical for its transition from laboratory research to clinical development.
Despite its promising attributes, challenges remain in the development of 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea as a therapeutic agent. Issues such as off-target effects and potential toxicity profiles need to be addressed through comprehensive preclinical studies. Furthermore, the compound's mechanism of action in different disease contexts requires elucidation to optimize its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance this molecule toward clinical trials.
In conclusion, 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea (CAS: 2034226-51-0) represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its dual functionality as a kinase inhibitor and neuroprotective agent underscores its potential across multiple therapeutic areas. Continued research and development efforts will be crucial in unlocking its full clinical potential and addressing the existing challenges in its application.
2034226-51-0 (3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea) Related Products
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)



